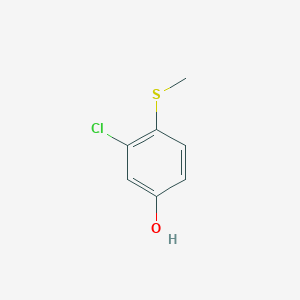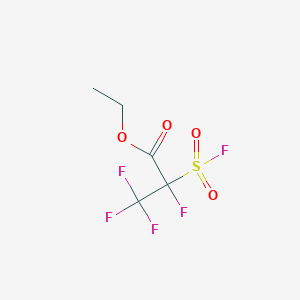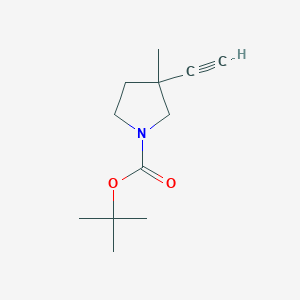
4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97%
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, a process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone involves reacting a compound of formula II in the presence of magnesium or an organometallic reagent .
Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its specific structure and the conditions under which it is reacted. Without more specific information, it’s difficult to predict what reactions it might undergo .
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility are typically determined experimentally. Unfortunately, specific physical and chemical properties for this compound are not available .
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% has a wide range of applications in the scientific field. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and other materials. In addition, 4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is used in the synthesis of various biologically active compounds, such as antibiotics, antiviral agents, and antifungal agents.
Wirkmechanismus
Target of Action
The compound, also known as Tafamidis , primarily targets the Transthyretin (TTR) protein . TTR is a transporter of the retinol-binding protein–vitamin A complex and a minor transporter of thyroxine in blood .
Mode of Action
Tafamidis binds with high affinity and selectivity to TTR, kinetically stabilizing the tetramer . This slows monomer formation, misfolding, and amyloidogenesis . Mutations in the TTR gene generally destabilize the tetramer and/or accelerate tetramer dissociation, promoting amyloidogenesis .
Biochemical Pathways
The stabilization of the TTR tetramer by Tafamidis prevents its dissociation into monomers, thereby inhibiting the formation of amyloid fibrils . This action affects the amyloidogenic pathway, reducing the formation of soluble aggregates and tissue deposition of amyloid .
Pharmacokinetics
Tafamidis is orally bioavailable and metabolically stable . It is protein-bound and is excreted mostly unchanged . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability .
Result of Action
The stabilization of TTR by Tafamidis slows the progression of peripheral neurologic impairment in TTR familial amyloid polyneuropathy . It preserves nutritional status and quality of life in patients with early-stage Val30Met amyloidosis .
Action Environment
The action of Tafamidis can be influenced by environmental factors. For instance, the deposition of amyloid may occur as a consequence of the presence of an abnormal protein, caused by high plasma levels of a normal protein, or as a result of the aging process along with some environmental factors .
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a versatile compound that can be used in a variety of ways in the laboratory setting. It is a highly reactive compound, which makes it ideal for use in synthetic reactions. In addition, it is a relatively inexpensive compound, which makes it cost-effective for use in research and lab experiments. However, 4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a toxic compound and should be handled with caution. In addition, it should not be used in experiments involving human or animal subjects.
Zukünftige Richtungen
4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a versatile compound with a wide range of applications in the scientific field. In the future, it could be used in the synthesis of new materials, such as polymers and dyes. In addition, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and other biologically active compounds. Furthermore, it could be used in the development of new medical treatments, such as cancer treatments and antiviral agents. Finally, 4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97% could be used in the development of new technologies, such as nanotechnology and biotechnology.
Safety and Hazards
Safety data sheets (SDS) provide information about the potential hazards of a chemical compound, as well as instructions for safe handling and first aid measures. An SDS for a similar compound, 3,5-Dichlorophenyl isocyanate, indicates that it can cause skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c1-11(2,14)4-3-8-5-9(12)7-10(13)6-8/h5-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDIWINSLHYFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC(=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298451.png)
![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine, 97% (>99% ee)](/img/structure/B6298452.png)
![3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6298468.png)
![(2R,3R)-3-(tert-butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298488.png)
![(2S,3S)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298502.png)
![2-((2R,3R)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, 97% (>99% ee)](/img/structure/B6298509.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298512.png)


![Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6298533.png)
![t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6298537.png)

![Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B6298543.png)